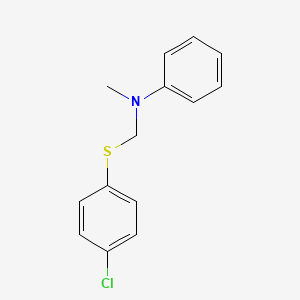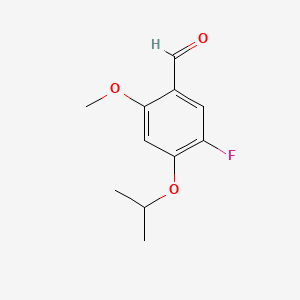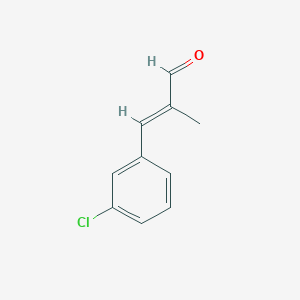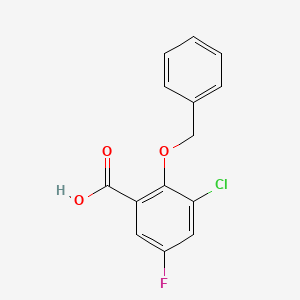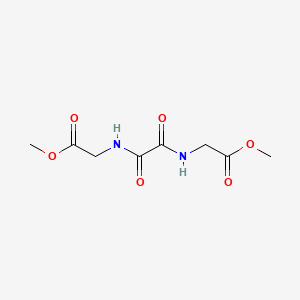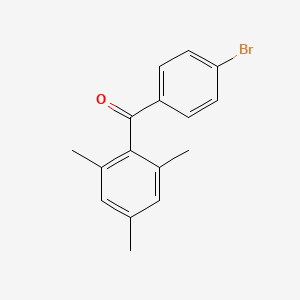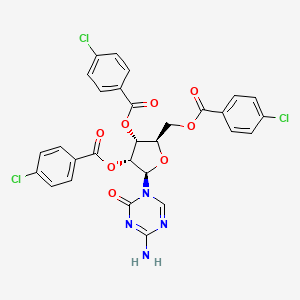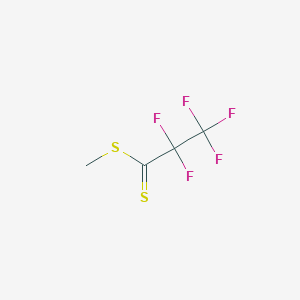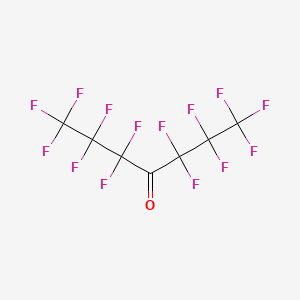
Tetradecafluoroheptan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecafluoroheptan-4-one, also known as 1,1,1,2,2,3,3,5,5,6,6,7,7,7-tetradecafluoroheptan-4-one, is a perfluorinated ketone with the molecular formula C₇F₁₄O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to these properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetradecafluoroheptan-4-one typically involves the fluorination of heptanone derivatives. One common method is the direct fluorination of heptan-4-one using elemental fluorine or fluorinating agents like cobalt trifluoride (CoF₃) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to manage the exothermic nature of the fluorination process. The use of specialized fluorinating agents and catalysts can enhance the yield and purity of the product. Additionally, the process may involve multiple purification steps, including distillation and recrystallization, to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Tetradecafluoroheptan-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Although resistant to many oxidizing agents, under extreme conditions, it can be oxidized to perfluorinated carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of perfluorinated alcohols or ethers.
Reduction: Formation of tetradecafluoroheptanol.
Oxidation: Formation of perfluorinated carboxylic acids.
科学的研究の応用
Tetradecafluoroheptan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its inertness and stability.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants, due to its unique properties.
作用機序
The mechanism of action of tetradecafluoroheptan-4-one is primarily based on its strong electron-withdrawing fluorine atoms, which enhance the electrophilicity of the carbonyl carbon. This makes it highly reactive towards nucleophiles. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, depending on the specific application.
類似化合物との比較
Similar Compounds
Perfluoroheptan-4-one: Similar in structure but with fewer fluorine atoms.
Perfluorooctan-4-one: An extended chain version with similar properties.
Perfluorobutanone: A shorter chain analog with different physical properties.
Uniqueness
Tetradecafluoroheptan-4-one is unique due to its high fluorine content, which imparts exceptional thermal stability, chemical resistance, and low surface energy. These properties make it particularly valuable in applications requiring extreme conditions and high performance.
特性
CAS番号 |
378-90-5 |
|---|---|
分子式 |
C7F14O |
分子量 |
366.05 g/mol |
IUPAC名 |
1,1,1,2,2,3,3,5,5,6,6,7,7,7-tetradecafluoroheptan-4-one |
InChI |
InChI=1S/C7F14O/c8-2(9,4(12,13)6(16,17)18)1(22)3(10,11)5(14,15)7(19,20)21 |
InChIキー |
MZYSRYKCZXWEGM-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


